molecular formula C28H40N6O9 B12431895 SC-Val-Cit-PAB

SC-Val-Cit-PAB

Cat. No.: B12431895
M. Wt: 604.7 g/mol
InChI Key: YIYZNUPSCFOSEP-CPJSRVTESA-N
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Description

SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-Val-Cit-PAB involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.

    Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.

    High-Throughput Purification: Industrial chromatography systems are used for purification.

Chemical Reactions Analysis

Types of Reactions

SC-Val-Cit-PAB undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:

Mechanism of Action

SC-Val-Cit-PAB exerts its effects through the following mechanism:

    Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.

    Internalization: The ADC is internalized into the cancer cell via endocytosis.

    Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.

    Drug Action: The released drug exerts its cytotoxic effects, leading to cell death

Comparison with Similar Compounds

SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:

This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .

Properties

Molecular Formula

C28H40N6O9

Molecular Weight

604.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate

InChI

InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1

InChI Key

YIYZNUPSCFOSEP-CPJSRVTESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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